molecular formula C14H12ClNO2 B8410311 2-(6-Chloro-2-pyridinyl)-1-(4-methoxyphenyl)ethanone

2-(6-Chloro-2-pyridinyl)-1-(4-methoxyphenyl)ethanone

Cat. No. B8410311
M. Wt: 261.70 g/mol
InChI Key: VJNFCNYVSLTMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-2-pyridinyl)-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-2-pyridinyl)-1-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-2-pyridinyl)-1-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-Chloro-2-pyridinyl)-1-(4-methoxyphenyl)ethanone

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C14H12ClNO2/c1-18-12-7-5-10(6-8-12)13(17)9-11-3-2-4-14(15)16-11/h2-8H,9H2,1H3

InChI Key

VJNFCNYVSLTMEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=NC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 6-chloro-2-picoline (18.3 mL 166.5 mmol) and ethyl 4-methoxybenzoate (30.0 g, 166.5 mmol) in tetrahydrofuran (300 mL) was added lithium bis(trimethylsilyl)amide (333 mL, 1.0 M in tetrahydrofuran, 332.7 mmol) dropwise via a pressure equalizing funnel over 1 hour. Upon complete addition, the cold bath was removed and the resulting solution was heated at 45 ° C. for 15 hours. The mixture was cooled to room temperature, and the solution was concentrated. Methanol was added to quench the reaction, resulting in the formation of a yellow precipitate. The precipitate was collected by filtration and dried to give 2-(6-chloro-2-pyridinyl)-1-(4-methoxyphenyl)ethanone (37.4 g, 86%) as a yellow solid. 1H NMR (CDCl3): δ 7.99 (d, 2 H), 7.57 (t, 1 H), 7.22–7.19 (m, 2 H), 6.90 (d, 2H), 4.39 (s, 2H), 3.83 (s, 3 H); MS m/z 262 (M+1).
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
333 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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